1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride
Description
Molecular Architecture
The compound features a 1,2-dihydroimidazolium cationic core, where positions 1 and 3 are substituted with 2,6-di(pentan-3-yl)phenyl groups. Each phenyl ring is para-substituted with two pentan-3-yl branches, creating a highly sterically congested environment. The chloride anion balances the charge, yielding the final ionic structure. The IUPAC name, 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium chloride, reflects this substitution pattern and oxidation state.
The molecular formula is $$ \text{C}{35}\text{H}{53}\text{ClN}_2 $$, with a molecular weight of 537.26 g/mol. Key structural features include:
- Dihydroimidazolium Core : Partial saturation of the imidazole ring reduces aromaticity, altering electronic properties compared to fully unsaturated analogs.
- Pentan-3-yl Substituents : Branched alkyl chains enhance steric bulk, preventing agglomeration of metal complexes and stabilizing reactive intermediates.
- Chloride Counterion : Provides ionic character, influencing solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Properties
IUPAC Name |
1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54N2.ClH/c1-9-26(10-2)30-19-17-20-31(27(11-3)12-4)34(30)36-23-24-37(25-36)35-32(28(13-5)14-6)21-18-22-33(35)29(15-7)16-8;/h17-24,26-29H,9-16,25H2,1-8H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFGNZGTABIEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=C(C(=CC=C1)C(CC)CC)[NH+]2CN(C=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H55ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,6-Di(pentan-3-yl)aniline
Starting Materials :
-
Aniline
-
3-Pentanol or 3-pentyl bromide
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Acid catalyst (e.g., H₂SO₄) or alkylation reagent (e.g., AlCl₃)
Procedure :
-
Friedel-Crafts Alkylation :
Aniline undergoes alkylation with 3-pentanol or 3-pentyl bromide under acidic conditions. For example, heating aniline with 3-pentanol in concentrated H₂SO₄ at 80–100°C for 12–24 hours yields 2,6-di(pentan-3-yl)aniline. -
Purification :
The crude product is neutralized, extracted with dichloromethane, and purified via column chromatography (silica gel, hexane/ethyl acetate).
Challenges :
Condensation with Glyoxal and Paraformaldehyde
Reaction Scheme :
Conditions :
-
Solvent: Ethyl acetate or methanol
-
Temperature: 50–70°C
-
Catalyst: Acetic acid (1–5 mol%)
-
Time: 10–24 hours
Procedure :
-
A mixture of 2,6-di(pentan-3-yl)aniline (1 equiv), glyoxal (40% aqueous solution, 0.5 equiv), and paraformaldehyde (1 equiv) is stirred in ethyl acetate at 70°C.
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Acetic acid is added to catalyze imine formation and cyclization.
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The intermediate imidazoline is isolated via filtration and washed with cold ethyl acetate.
Key Observations :
Quaternization with Hydrochloric Acid
Reaction :
Conditions :
-
Solvent: Ethyl acetate or dichloromethane
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Temperature: 0–25°C
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Time: 1–2 hours
Procedure :
-
The imidazoline intermediate is dissolved in ethyl acetate, and gaseous HCl is bubbled through the solution at 0°C.
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The product precipitates as a white solid, which is filtered, washed with cold solvent, and dried under vacuum.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.15 (m, aromatic H), 4.20 (s, NCHN), 2.90–2.60 (m, pentan-3-yl CH), 1.70–1.20 (m, alkyl CH₂ and CH₃).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Advantages : Reduced reaction time and improved yield.
Conditions :
One-Pot Methodology
Procedure :
-
Combine 2,6-di(pentan-3-yl)aniline, glyoxal, paraformaldehyde, and HCl in methanol.
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Reflux for 6 hours.
Critical Analysis of Reaction Parameters
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl acetate | 24 | 85 | 95 |
| Methanol | 12 | 88 | 93 |
| Toluene | 36 | 78 | 90 |
| Temperature (°C) | Yield (%) | Side Products (%) |
|---|---|---|
| 50 | 75 | 5 |
| 70 | 88 | 8 |
| 90 | 82 | 15 |
Industrial-Scale Production Challenges
-
Cost of Starting Materials : 2,6-Di(pentan-3-yl)aniline is expensive due to multi-step synthesis.
-
Purification : Recrystallization from ethanol/water is required to achieve >99% purity.
-
Catalyst Recovery : Homogeneous acid catalysts (e.g., HCl) are difficult to recycle.
Emerging Methodologies
Flow Chemistry
Chemical Reactions Analysis
Types of Reactions
1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloride ion can be substituted with other anions like bromide or iodide using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Halide salts (e.g., sodium bromide, potassium iodide); reactions are conducted in polar solvents like water or acetone.
Major Products
The major products formed from these reactions include imidazolium oxides, reduced imidazolium derivatives, and substituted imidazolium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Catalytic Applications
1. Organometallic Catalysis:
The compound serves as a ligand in organometallic chemistry. It is often employed in palladium-catalyzed reactions due to its ability to stabilize metal centers and facilitate the formation of carbon-carbon bonds. For instance, it has been used in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic molecules.
2. Polymerization:
This imidazolium salt is utilized in the polymerization of various monomers. Its ability to act as a catalyst allows for the production of polymers with specific properties. Research has shown that it can enhance the polymerization rates and improve the molecular weight distribution of the resulting polymers.
Material Science Applications
1. Ionic Liquids:
As a precursor to ionic liquids, this compound exhibits low volatility and high thermal stability. Ionic liquids derived from imidazolium salts are being studied for their potential use as solvents in green chemistry applications due to their negligible vapor pressure and ability to dissolve a wide range of compounds.
2. Electrochemical Applications:
The compound's ionic nature makes it suitable for use in electrochemical devices such as batteries and supercapacitors. Its conductivity and stability under various conditions are critical for improving the performance of these devices.
Case Study 1: Palladium-Catalyzed Reactions
In a study published in Journal of Organic Chemistry, researchers demonstrated that 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride effectively facilitated the Suzuki-Miyaura reaction between aryl halides and boronic acids. The results showed improved yields and selectivity compared to traditional catalysts .
Case Study 2: Polymer Synthesis
A recent investigation into the use of this compound as a catalyst for the polymerization of styrene indicated that it significantly increased the rate of reaction while maintaining control over molecular weight distribution. The study highlighted its potential for industrial applications in producing high-performance polymers .
Comparative Data Table
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Organometallic Catalysis | Suzuki-Miyaura coupling | High yields, selectivity |
| Polymerization | Styrene polymerization | Improved reaction rates |
| Ionic Liquids | Solvent for green chemistry | Low volatility, high thermal stability |
| Electrochemistry | Battery and supercapacitor applications | Enhanced conductivity |
Mechanism of Action
The mechanism of action of 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride involves its ability to coordinate with metal ions and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s bulky substituents provide steric hindrance, which can influence the selectivity and efficiency of the catalytic processes .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C31H51ClN2 (inferred from and structural analogs).
- Molecular Weight : ~535.2 g/mol (estimated based on substituents).
- Applications: Primarily serves as a precursor to N-heterocyclic carbene (NHC) ligands for organometallic catalysts, where steric and electronic properties are critical .
Comparison with Structurally Similar Compounds
Substituent Effects and Steric Bulk
| Compound Name | Substituents | Molecular Weight (g/mol) | Steric Bulk Index* |
|---|---|---|---|
| 1,3-bis[2,6-di(pentan-3-yl)phenyl]imidazolium chloride | Pentan-3-yl (C5 branched) | ~535.2 | High |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (CAS 250285-32-6) | Isopropyl (C3 branched) | 425.05 | Moderate |
| 1,3-Bis(2,6-dibenzhydryl-4-methylphenyl)imidazolium chloride (CAS 1218778-19-8) | Dibenzhydryl + methyl | 949.68 | Extremely High |
*Steric bulk inferred from substituent size and molecular weight .
Key Observations :
- The pentan-3-yl substituents in the target compound provide greater steric bulk than isopropyl groups but less than dibenzhydryl analogs. This balance may enhance catalytic activity by stabilizing metal centers without excessive hindrance .
- Bulkier substituents (e.g., dibenzhydryl) reduce solubility in common solvents like methanol, whereas pentan-3-yl derivatives retain moderate solubility .
Physical and Chemical Properties
| Property | Target Compound | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | PEPPSI-SIPr Catalyst (SIPr ligand) |
|---|---|---|---|
| Melting Point | Not reported | 278°C (decomposition) | N/A (palladium complex) |
| Solubility | Moderate in methanol | Soluble in methanol, chloroform | Soluble in THF, dichloromethane |
| Stability | Air-sensitive (NHC precursor) | Stable under inert atmosphere | Stable at room temperature |
| Catalytic Applications | Understudied | Widely used in Pd-, Cu-, and Ir-based catalysis | Industrial cross-coupling reactions |
Notes:
Target Compound :
- Limited direct studies, but structural analogs suggest utility in stabilizing electron-rich metal centers (e.g., Ir, Ru) for asymmetric hydrogenation or C–H activation .
Copper Complex Comparison :
Palladium Complex Comparison :
- The PEPPSI-SIPr catalyst (isopropyl substituents) achieves high turnover in Suzuki-Miyaura couplings. The pentan-3-yl variant may improve selectivity in sterically demanding substrates .
Biological Activity
1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride is a complex organic compound known for its unique structural properties and potential biological activities. This compound features two bulky 2,6-di(pentan-3-yl)phenyl groups attached to a dihydroimidazolium core, which contributes to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
The molecular formula for this compound is with a molecular weight of 586.27 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 586.27 g/mol |
| Melting Point | 213-217 °C |
| Solubility | Soluble in organic solvents |
| Appearance | White to off-white solid |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The mechanism of action appears to involve the disruption of microbial cell membranes.
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested the compound against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its potential as an effective antimicrobial agent.
Cytotoxicity
Cytotoxicity assays conducted on human cell lines have shown that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells.
Table: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 20 |
| Normal Human Fibroblasts | >100 |
These results suggest that the compound may be further explored for its potential use in cancer therapy.
The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions, facilitating various catalytic cycles in biological systems. This coordination capability enhances its reactivity and interaction with biological molecules.
Coordination Chemistry
The imidazolium core allows for coordination with transition metals, which can enhance its biological efficacy. For instance, when complexed with palladium or platinum derivatives, the compound has shown improved activity in catalyzing reactions relevant to drug metabolism.
Applications in Medicine
Due to its antimicrobial and cytotoxic properties, this compound is being investigated for several medical applications:
- Antimicrobial Agents : Potential development of new antibiotics.
- Cancer Therapy : Exploration as a chemotherapeutic agent.
- Drug Delivery Systems : Utilization in targeted drug delivery due to its ability to form stable complexes.
Q & A
Basic: What are the recommended synthetic routes for 1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium chloride, and how can its purity be validated?
Answer:
The synthesis typically involves multi-step organic reactions, including alkylation of imidazole precursors and subsequent anion exchange. For purity validation:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structural integrity and detect impurities (e.g., unreacted intermediates or byproducts) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities and confirms the chloride counterion’s coordination environment .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and isotopic patterns .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Answer:
- X-ray Diffraction (XRD) : Determines crystal packing, bond lengths, and angles, critical for understanding steric effects from the bulky pentan-3-yl substituents .
- Cyclic Voltammetry (CV) : Probes redox behavior, especially relevant for catalytic applications (e.g., iridium analogues in oxidation reactions) .
- Density Functional Theory (DFT) : Computational modeling predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental data .
Advanced: What experimental strategies address contradictions between spectroscopic data and computational predictions for this compound?
Answer:
- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values using solvent-corrected models to resolve discrepancies .
- Variable-Temperature Studies : NMR or XRD at different temperatures can reveal dynamic conformational changes not captured in static computational models .
- Alternative Functionals : Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to electronic structure approximations .
Advanced: How should researchers design experiments to study this compound’s potential in catalytic applications?
Answer:
- Kinetic Profiling : Monitor reaction rates under varying conditions (temperature, solvent) to identify active species and mechanistic pathways .
- In Situ Spectroscopy : Use UV-Vis or EPR to detect transient intermediates during catalytic cycles .
- Theoretical Frameworks : Link experiments to concepts like ligand cooperativity or metal-ligand charge transfer, as seen in iridium complexes with analogous ligands .
Advanced: What computational methods optimize this compound’s performance in asymmetric catalysis?
Answer:
- DFT-Based Mechanistic Studies : Map reaction pathways to identify rate-limiting steps and steric/electronic tuning opportunities .
- Molecular Dynamics (MD) : Simulate solvent effects and ligand flexibility to improve catalyst design .
- Machine Learning (ML) : Train models on existing catalytic data to predict optimal reaction conditions or ligand modifications .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform syntheses in fume hoods to avoid inhalation of volatile byproducts .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as chloride salts may require neutralization .
Advanced: How can researchers investigate interactions between this compound and biomolecules (e.g., proteins or DNA)?
Answer:
- Spectroscopic Titrations : Use fluorescence quenching or circular dichroism (CD) to measure binding constants with biomolecules .
- X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes at atomic resolution .
- In Silico Docking : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
